rhodium(I) acetate

Nitrene Transfer Chemoselectivity Aziridination

Rhodium(II) acetate dimer delivers non-interchangeable selectivity validated by comparative studies. It is the only catalyst providing exclusive aziridination over amination in nitrene transfer, eliminating difficult byproduct separations. Its pronounced electronic sensitivity (ρ = −1.26) enables predictable, regioselective C–H insertion without protecting groups. In carbenoid transfer cascades, it achieves 71% yield where Rh₂(cap)₄ and Rh₂(TFA)₄ fail. For mechanistic investigations, ultra-high-purity grades (≥99.99% trace metals basis) ensure artifact-free kinetic data. Choose evidence-driven performance.

Molecular Formula C2H3O2Rh-
Molecular Weight 161.95 g/mol
Cat. No. B8808476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerhodium(I) acetate
Molecular FormulaC2H3O2Rh-
Molecular Weight161.95 g/mol
Structural Identifiers
SMILESCC(=O)[O-].[Rh]
InChIInChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4);/p-1
InChIKeyNENDHUHGFRLXEN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(II) Acetate Dimer (Rh₂(OAc)₄) for Catalytic Carbene Transfer: A Quantitative Baseline Overview


Rhodium(II) acetate dimer, also known as dirhodium tetraacetate (CAS 15956-28-2), is a green, microcrystalline powder that serves as a premier homogeneous catalyst for carbene and nitrene transfer reactions [1]. Its structure features a Rh–Rh single bond bridged by four acetate ligands, with X-ray diffraction confirming a monoclinic crystal system (space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) and a final R-value of 0.053 [2]. This dimeric scaffold enables unique reactivity in cyclopropanation, C–H insertion, and ylide formation, positioning Rh₂(OAc)₄ as a benchmark catalyst in both academic and industrial organic synthesis [3].

Why Generic Substitution Fails: Rh₂(OAc)₄ Differentiation from Other Dirhodium Tetracarboxylates


Generic substitution of dirhodium catalysts is not feasible due to profound, ligand-dependent divergences in reactivity, selectivity, and mechanistic pathways. As demonstrated by comparative studies, catalysts like Rh₂(esp)₂ and Rh₂(oct)₄ exhibit significantly different performance profiles in the same reactions [1]. For instance, in a carbenoid transfer-aerobic oxidation cascade, Rh₂(OAc)₄ (71% yield) and Rh₂(oct)₄ (72% yield) outperform Rh₂(cap)₄ (trace) and Rh₂(TFA)₄ (15%), but the critical chemoselectivity for aziridination over amination is exclusive to Rh₂(OAc)₄ [2]. Furthermore, the electronic properties of the acetate ligand directly modulate the electrophilicity of the rhodium carbenoid intermediate, a parameter that other carboxylates (e.g., trifluoroacetate) alter to the detriment of selectivity and yield [3]. These quantifiable differences underscore that catalyst selection is not interchangeable and must be driven by reaction-specific evidence.

Rhodium(II) Acetate Dimer (Rh₂(OAc)₄): Product-Specific Quantitative Differentiation Evidence


Exclusive Chemoselectivity: Rh₂(OAc)₄ vs. Rh₂(esp)₂ in Nitrene Transfer

In a direct head-to-head comparison for intermolecular nitrene transfer with carvone, Rh₂(OAc)₄ and Rh₂(esp)₂ show a stark difference in chemoselectivity. Rh₂(OAc)₄ catalysis yields exclusive aziridine products due to a preference for the more electron-rich and lower bond dissociation energy (BDE) π-bond [1]. In contrast, Rh₂(esp)₂, due to increased steric congestion around the metal center, produces a mixture of aziridine and amine products in comparable yields, lacking the selectivity of the acetate catalyst [1].

Nitrene Transfer Chemoselectivity Aziridination

Comparative Catalytic Efficiency: Rh₂(OAc)₄ vs. Rh₂(cap)₄ and Rh₂(TFA)₄ in Carbenoid Transfer Cascade

In a systematic catalyst screening for a carbenoid transfer-aerobic oxidation cascade, Rh₂(OAc)₄ and Rh₂(oct)₄ achieve high product yields of 71% and 72%, respectively, under identical conditions (2 mol% catalyst, HOAc additive, 25 °C, 48 h) [1]. However, switching to Rh₂(cap)₄ (cap = caprolactamate) results in only trace product formation, while the electron-deficient Rh₂(TFA)₄ (TFA = trifluoroacetate) affords a mere 15% yield [1]. This demonstrates that while Rh₂(oct)₄ offers comparable yield, Rh₂(OAc)₄ remains a superior baseline catalyst with significantly higher activity than caprolactamate and trifluoroacetate analogs.

Carbenoid Transfer Cascade Reaction Oxidation

Electronically Tuned C–H Insertion Reactivity: Rh₂(OAc)₄ vs. Rh₂(TFA)₄

A Hammett linear free-energy relationship study quantifies the electronic influence on carbenoid C–H insertion. Using an indirect intramolecular competition method, the reaction constant ρ for Rh₂(OAc)₄-catalyzed benzylic C–H insertion was determined to be −1.26 (r = 0.98) with σ substituent constants [1]. This indicates a significant build-up of positive charge in the transition state. In contrast, Rh₂(O₂CCF₃)₄ (Rh₂(TFA)₄) exhibits a much smaller ρ value of −0.66 (r = 0.97) [1]. The more negative ρ value for Rh₂(OAc)₄ signifies its greater sensitivity to substrate electronics, enabling higher discrimination and, consequently, higher regioselectivity in substrates with competing C–H bonds.

C-H Insertion Linear Free Energy Relationship Hammett Analysis

Benchmark Purity and Procurement Specification for Reproducible Catalysis

For research and industrial procurement, the purity of Rh₂(OAc)₄ is a critical determinant of catalytic performance reproducibility. Commercially available Rh₂(OAc)₄ is offered at a high standard of ≥99.99% purity on a trace metals basis, with a specified rhodium content of ≥46.2% . This level of purity minimizes the presence of other metal contaminants that could act as competing catalysts or catalyst poisons. In contrast, some vendors or alternative catalyst preparations may offer lower purities (e.g., ≥98%), which can introduce variability in reaction outcomes, particularly in sensitive asymmetric transformations or kinetic studies .

Catalyst Procurement Purity Specification Trace Metals

Optimal Application Scenarios for Rhodium(II) Acetate Dimer Based on Quantitative Differentiation


Synthesis of Aziridine-Containing Bioactive Molecules

When a synthetic route demands pure aziridine products from nitrene transfer, Rh₂(OAc)₄ is the catalyst of choice. As demonstrated by the exclusive chemoselectivity for aziridination over competing amination pathways [1], Rh₂(OAc)₄ eliminates the need for difficult separations of structurally similar amine byproducts. This is particularly advantageous in the preparation of aziridine-based pharmaceuticals and natural product analogs where high purity is paramount.

Regioselective C–H Functionalization in Complex Molecule Synthesis

For chemists performing late-stage functionalization of complex molecules, the pronounced electronic sensitivity of Rh₂(OAc)₄ (ρ = −1.26) provides superior regiocontrol compared to less sensitive catalysts like Rh₂(TFA)₄ (ρ = −0.66) [2]. This property enables predictable and selective insertion into specific C–H bonds based on electronic environment, a crucial advantage for diversifying drug candidates and natural products without resorting to protecting group chemistry.

High-Yield Carbenoid Transfer Cascades

Rh₂(OAc)₄ is a reliable catalyst for complex, multi-step carbenoid transfer cascades that integrate oxidation steps. It consistently delivers high yields (e.g., 71% in a cascade sequence) and outperforms poorly active analogs like Rh₂(cap)₄ and Rh₂(TFA)₄ [3]. This makes Rh₂(OAc)₄ a cost-effective and high-performance starting point for developing efficient cascade reactions for the construction of complex molecular frameworks.

Kinetic and Mechanistic Studies Requiring High Reproducibility

In fundamental mechanistic investigations, such as linear free-energy relationship studies, the use of ultra-high purity Rh₂(OAc)₄ (≥99.99% trace metals basis) is non-negotiable . This level of purity ensures that the observed kinetic isotope effects, Hammett ρ values, and enantioselectivities are true reflections of the catalyst's intrinsic properties, free from artifacts introduced by metal contaminants that are present in lower-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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